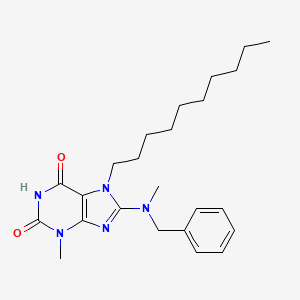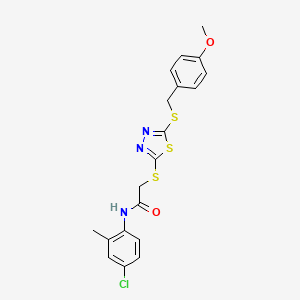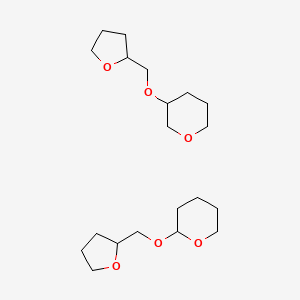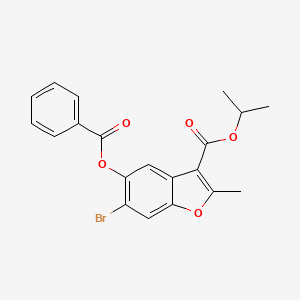![molecular formula C19H31F3N2O4 B12043926 N,N'-Di-t-BOC-3-(Trifluoromethyl)-1,8-Diazaspiro[4.5]decane](/img/structure/B12043926.png)
N,N'-Di-t-BOC-3-(Trifluoromethyl)-1,8-Diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Di-t-BOC-3-(Trifluoromethyl)-1,8-Diazaspiro[45]decane is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di-t-BOC-3-(Trifluoromethyl)-1,8-Diazaspiro[4.5]decane typically involves multiple steps, starting with the preparation of the spirocyclic core. One common method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, followed by a tandem radical addition and dearomatizing cyclization process . The reaction conditions often include the use of copper catalysts and specific solvents to facilitate the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of N,N’-Di-t-BOC-3-(Trifluoromethyl)-1,8-Diazaspiro[4.5]decane may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Di-t-BOC-3-(Trifluoromethyl)-1,8-Diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst choice, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.
Aplicaciones Científicas De Investigación
N,N’-Di-t-BOC-3-(Trifluoromethyl)-1,8-Diazaspiro[4.5]decane has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure and functional groups make it a valuable tool in studying biological processes and interactions.
Medicine: The compound’s potential as a drug candidate is explored due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and agrochemicals, leveraging its unique chemical properties
Mecanismo De Acción
The mechanism by which N,N’-Di-t-BOC-3-(Trifluoromethyl)-1,8-Diazaspiro[4.5]decane exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The spirocyclic structure provides a rigid framework that can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound also contains a trifluoromethyl group and is used extensively in promoting organic transformations.
Difluoroalkylated 2-azaspiro[4.5]decanes: These compounds share a similar spirocyclic core and are synthesized via copper-catalyzed difluoroalkylation.
Uniqueness
N,N’-Di-t-BOC-3-(Trifluoromethyl)-1,8-Diazaspiro[4.5]decane is unique due to its combination of a spirocyclic structure and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C19H31F3N2O4 |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
ditert-butyl 3-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate |
InChI |
InChI=1S/C19H31F3N2O4/c1-16(2,3)27-14(25)23-9-7-18(8-10-23)11-13(19(20,21)22)12-24(18)15(26)28-17(4,5)6/h13H,7-12H2,1-6H3 |
Clave InChI |
JYEHSLBGFOUCEE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CN2C(=O)OC(C)(C)C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12043860.png)
![2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride](/img/structure/B12043873.png)




![1,2-Dihydro-6-hydroxy-4-oxo-N-2-pyrazinyl-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12043888.png)
![8-[benzyl(methyl)amino]-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043891.png)

![8-chloro-1,3-dimethyl-9-[2-(4-methylphenyl)-2-oxoethyl]-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B12043907.png)


